molecular formula C18H11FN2OS B14197786 Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- CAS No. 858118-12-4

Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-

Cat. No.: B14197786
CAS No.: 858118-12-4
M. Wt: 322.4 g/mol
InChI Key: CUGDQGLTVVUWKR-UHFFFAOYSA-N
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Description

Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a complex organic compound that features a unique combination of fluorophenyl, thienyl, and pyrrolopyridine groups. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

858118-12-4

Molecular Formula

C18H11FN2OS

Molecular Weight

322.4 g/mol

IUPAC Name

(3-fluorophenyl)-(5-thiophen-3-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone

InChI

InChI=1S/C18H11FN2OS/c19-14-3-1-2-11(6-14)17(22)16-9-21-18-15(16)7-13(8-20-18)12-4-5-23-10-12/h1-10H,(H,20,21)

InChI Key

CUGDQGLTVVUWKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CSC=C4

Origin of Product

United States

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